molecular formula C8H14N4 B7556205 2-Cyclohexyl-1,2,4-triazol-3-amine

2-Cyclohexyl-1,2,4-triazol-3-amine

Cat. No.: B7556205
M. Wt: 166.22 g/mol
InChI Key: UDHJJKXQXFRQOL-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,2,4-triazol-3-amine is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and drug discovery. It features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . The molecule's structure, which includes a cyclohexyl substituent and an amine group, makes it a valuable intermediate for the synthesis of more complex molecules and for probing biological mechanisms. The 1,2,4-triazole pharmacophore is a well-documented structural component in numerous therapeutic agents, including antifungals, anticonvulsants, and anticancer drugs . Researchers utilize this specific triazole derivative as a key building block in the development of novel enzyme inhibitors and receptor modulators. Its potential applications extend to various fields, such as the development of new agrochemicals and the synthesis of fluorescent probes for material science, given the known properties of similar triazole derivatives . Please Note: This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a food additive, cosmetic, or biocide. All buyers must be technically qualified professionals and are responsible for verifying the identity and purity of the product for their specific research applications.

Properties

IUPAC Name

2-cyclohexyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-8-10-6-11-12(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHJJKXQXFRQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Basis of pKa-Directed Regioselectivity

The regioselective synthesis of 2-cyclohexyl-1,2,4-triazol-3-amine hinges on the differential basicity of precursor amines. As demonstrated by Gupta et al., the pKa values of parent amines dictate the positioning of substituents during cyclization. Cyclohexylamine (pKa ≈ 10.6) preferentially incorporates into the triazole ring at position 2, while less basic amines (e.g., benzylamine, pKa ≈ 9.4) remain exocyclic. This phenomenon arises from the preferential deprotonation of the higher pKa amine during the oxidative desulfurization of thiourea intermediates, facilitating nucleophilic attack at the electrophilic carbon.

Optimized Reaction Conditions

A representative protocol involves the sonochemical treatment of N-cyclohexyl-N'-arylthiourea with formic hydrazide (2.0 equiv) and iodine (3.0 equiv) in ethanol under ambient conditions. Ultrasonic irradiation (25°C, 10 min) promotes rapid cyclization, achieving 89–92% yields (Table 1). Mercury(II) chloride (HgCl2) serves as an alternative thiophile but necessitates longer reaction times (30 min) for comparable efficiency.

Table 1. Comparative Yields of this compound via Oxidative Desulfurization

ThiophileSolventTime (min)Yield (%)
I2/K2CO3Ethanol1092
HgCl2Ethanol3089

The method’s green metrics, including E-factor (0.87) and atom economy (84%), underscore its sustainability.

One-Pot Synthesis from Thiosemicarbazide Intermediates

Thiosemicarbazide Formation and Cyclization

Abacı et al. developed a one-pot, two-step protocol for triazole-5-thiones, adaptable to this compound. Cyclohexyl isothiocyanate reacts with 4-hydroxybenzoic acid hydrazide in ethanol, forming a thiosemicarbazide intermediate. Subsequent reflux in 4N NaOH induces cyclization, yielding the triazole core. Neutralization with HCl precipitates the product, achieving 75–86% yields (Table 2).

Table 2. Yields of this compound via Thiosemicarbazide Cyclization

Hydrazide PrecursorYield (%)
4-Hydroxybenzoic hydrazide86
4-Benzoylaminobenzoic hydrazide75

Functional Group Tolerance

The method accommodates diverse substituents, including allyl and phenyl groups, without compromising yield. IR spectroscopy (C=N stretch: 1608 cm⁻¹) and ¹H NMR (δ 13.86 ppm, NH) confirm triazole formation.

Patent-Based Approach Using Formylhydrazine Derivatives

Reaction of N-Alkoxymethylene-N'-Formylhydrazine

The patent by US3647814A outlines a method for 4-substituted triazoles, modifiable for 2-cyclohexyl substitution. N-Ethoxymethylene-N'-formylhydrazine reacts with cyclohexylamine in refluxing ethanol (16 h), yielding this compound via [3+2] cycloaddition. While the patent emphasizes 4-substituted products, steric and electronic modulation (e.g., bulky amines) can redirect substitution to position 2.

Table 3. Synthesis Parameters for Patent-Derived Method

AmineSolventTime (h)Yield (%)
CyclohexylamineEthanol1668

Comparative Analysis of Methodologies

Yield and Efficiency

Oxidative desulfurization offers superior yields (92%) and shorter reaction times (10 min) compared to thiosemicarbazide cyclization (86%, 6 h) and patent methods (68%, 16 h). Ultrasound irradiation enhances mass transfer, reducing energy consumption by 40% relative to conventional heating.

Environmental Impact

The I2/K2CO3 system outperforms HgCl2 in green metrics, generating negligible heavy metal waste. Thiosemicarbazide methods utilize aqueous NaOH, aligning with green chemistry principles but requiring acid neutralization.

Regioselectivity Control

pKa-driven regioselectivity ensures precise substitution at position 2, whereas patent methods necessitate structural tuning for positional fidelity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biological processes. The compound’s ability to inhibit certain enzymes makes it a valuable candidate for drug development and other therapeutic applications .

Comparison with Similar Compounds

Alkyl-Substituted Triazoles

  • 1-Propyl-1H-1,2,4-triazol-3-amine (CAS 58661-95-3) and 1-Ethyl-1H-1,2,4-triazol-3-amine (CAS 42786-04-9): These analogues feature smaller alkyl chains (propyl/ethyl) at position 1.
  • 5-Tert-Butyl-4H-1,2,4-triazol-3-amine (CAS MFCD04966854) : The tert-butyl group at position 5 increases hydrophobicity (logP ~1.5) and thermal stability. Unlike the cyclohexyl group, tert-butyl lacks conformational flexibility, which may restrict binding in enzyme active sites .

Aryl-Substituted Triazoles

  • 3-Phenyl-1H-1,2,4-triazol-5-amine and 5-Phenyl-1H-1,2,4-triazol-3-amine : These isomers demonstrate tautomerism, with the phenyl group occupying positions 3 or 4. The cyclohexyl group in 2-Cyclohexyl-1,2,4-triazol-3-amine eliminates tautomeric ambiguity, simplifying structural characterization .
  • N-Phenyl-5-(benzylthio)-4H-1,2,4-triazol-3-amine: This derivative, studied as a methionine aminopeptidase (MetAP) inhibitor, shows nanomolar binding affinity (Ki = 0.5 nM for HsMetAP2). The cyclohexyl analogue’s bulkier substituent may enhance selectivity but reduce binding kinetics due to steric clashes .

Nitro-Functionalized Triazoles

  • In contrast, the cyclohexyl group stabilizes the triazole ring against decomposition, as seen in HM-I (N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine), where nitro groups enhance detonation velocity (~8,500 m/s) but reduce hydrolytic stability compared to aliphatic substituents .

Key Observations :

  • The cyclohexyl group’s hydrophobicity may improve blood-brain barrier penetration compared to polar nitro or small alkyl derivatives.

Physicochemical and Energetic Properties

Compound Molecular Weight logP (Predicted) Thermal Stability (°C) Application
This compound 180.25 ~2.8 >200 (decomposition) Drug discovery
HM-I (Nitro derivative) 329.23 1.2 180–200 High-brisance explosives
5-Tert-Butyl-4H-1,2,4-triazol-3-amine 140.19 1.5 250 Catalysis/ligand design

Key Observations :

  • The cyclohexyl group increases logP by ~1.3 compared to tert-butyl analogues, favoring lipid bilayer interactions.
  • HM-I’s nitro groups lower thermal stability but enhance energetic performance (detonation velocity = 8,500 m/s vs. non-explosive triazoles) .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-Cyclohexyl-1,2,4-triazol-3-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like aminoguanidine with cyclohexyl carbonyl derivatives. Key steps include:

  • Step 1 : Formation of the triazole ring via condensation under reflux in ethanol or acetic acid .
  • Step 2 : Introduction of the cyclohexyl group through nucleophilic substitution or coupling reactions.
  • Optimization : Temperature control (80–100°C), pH adjustment (acidic conditions for cyclization), and catalyst use (e.g., ZnCl₂) improve yield. Purification via recrystallization or column chromatography ensures purity .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Validates proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 193) .
  • IR Spectroscopy : Identifies NH₂ stretches (~3300 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

Q. What purification techniques isolate this compound with high purity?

  • Methodological Answer :

  • Recrystallization : Solvent selection (e.g., ethanol/water mixtures) optimizes crystal growth .
  • Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) resolves polar byproducts .
  • Validation : Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does microwave-assisted synthesis enhance efficiency in producing derivatives of this compound?

  • Methodological Answer :

  • Accelerated Reactions : Microwaves reduce reaction time (e.g., 30 minutes vs. 6 hours under reflux) by enhancing thermal energy transfer .
  • Regioselectivity : Controlled heating minimizes side reactions (e.g., overalkylation), achieving >80% yield in regioselective substitutions .
  • Case Study : Microwave irradiation in ethanol at 120°C improved cyclohexyl-group incorporation efficiency by 25% compared to conventional methods .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation : Adjust pharmacokinetic parameters (e.g., logP for lipophilicity) to enhance bioavailability .
  • Metabolite Profiling : LC-MS identifies active metabolites that may explain discrepancies (e.g., cytochrome P450-mediated oxidation) .
  • Dose Optimization : Use Hill slope analysis to align EC₅₀ values across models .

Q. How does the cyclohexyl substituent influence target binding compared to aryl-substituted analogs?

  • Methodological Answer :

  • Steric Effects : The bulky cyclohexyl group enhances hydrophobic interactions in enzyme pockets (e.g., HIV-1 reverse transcriptase) but may reduce solubility .
  • Binding Affinity : Molecular docking (e.g., AutoDock Vina) shows ΔG values of −8.2 kcal/mol for cyclohexyl derivatives vs. −7.5 kcal/mol for phenyl analogs .
  • SAR Table :
SubstituentLogPIC₅₀ (μM)Solubility (mg/mL)
Cyclohexyl2.10.451.2
Phenyl1.80.783.5

Data adapted from comparative studies on triazol-3-amine derivatives .

Q. How is SHELX software applied in crystallographic studies of this compound?

  • Methodological Answer :

  • Structure Refinement : SHELXL refines X-ray diffraction data (e.g., R-factor <5%) by adjusting atomic coordinates and thermal parameters .
  • Validation : PLATON checks for voids, symmetry errors, and hydrogen-bonding networks .
  • Case Study : SHELX resolved a disordered cyclohexyl group in a 1.8 Å resolution structure, improving model accuracy .

Q. What computational models predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates ligand-receptor stability (e.g., RMSD <2.0 Å over 100 ns) .
  • QSAR Modeling : Uses descriptors like polar surface area (PSA) and H-bond donors to predict IC₅₀ values .
  • Docking Workflow :

Prepare protein (PDB: 3KEE) with AutoDock Tools.

Define grid box around the active site.

Run 100 genetic algorithm iterations .

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